molecular formula C6H6INO B8363978 (4-Iodo-but-2-ynyloxy)-acetonitrile

(4-Iodo-but-2-ynyloxy)-acetonitrile

Cat. No.: B8363978
M. Wt: 235.02 g/mol
InChI Key: BCEXPZGOOWUAQW-UHFFFAOYSA-N
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Description

(4-Iodo-but-2-ynyloxy)-acetonitrile is a nitrile-containing compound characterized by a propargyl ether moiety substituted with an iodine atom at the 4-position of the but-2-ynyloxy chain. Its molecular formula is C₆H₆INO, with a molecular weight of 235.03 g/mol. The iodine atom and alkyne functionality make this compound highly reactive, particularly in cross-coupling reactions and as a precursor in organic synthesis. Its structural uniqueness lies in the combination of a nitrile group (electron-withdrawing) and an iodo-alkyne (electron-rich), which influences its electronic properties and reactivity .

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

2-(4-iodobut-2-ynoxy)acetonitrile

InChI

InChI=1S/C6H6INO/c7-3-1-2-5-9-6-4-8/h3,5-6H2

InChI Key

BCEXPZGOOWUAQW-UHFFFAOYSA-N

Canonical SMILES

C(C#CCI)OCC#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Androgen Receptor Modulation

One of the prominent applications of (4-Iodo-but-2-ynyloxy)-acetonitrile is its use as a precursor in the synthesis of compounds that modulate androgen receptors. These compounds have potential therapeutic implications in treating androgen-dependent conditions, such as prostate cancer. Research indicates that derivatives of this compound can exhibit high affinity and strong antagonistic activity against androgen receptors, making them suitable candidates for developing non-steroidal androgen receptor modulators (SARMs) .

1.2. Synthesis of Bioactive Molecules

The compound can also be utilized in synthesizing bioactive molecules with diverse pharmacological properties. For instance, modifications to the acetonitrile moiety can lead to new derivatives that may possess anti-inflammatory or anti-cancer activities. The introduction of various functional groups can enhance the selectivity and potency of these compounds against specific biological targets .

Materials Science Applications

2.1. Polymer Chemistry

In materials science, this compound can serve as a monomer for polymerization processes. Its unique functional groups allow it to participate in various polymerization reactions, leading to the development of novel polymers with tailored properties for applications in coatings, adhesives, and electronic materials.

2.2. Synthesis of Nanomaterials

The compound's reactivity also makes it suitable for the synthesis of nanomaterials. For example, it can be employed in the fabrication of nanoparticles or nanocomposites that exhibit enhanced mechanical and thermal properties, which are valuable in electronics and aerospace applications.

3.1. Case Study: Synthesis of Androgen Receptor Modulators

A recent study demonstrated the synthesis of a series of compounds derived from this compound that were evaluated for their ability to inhibit androgen receptor activity in prostate cancer cell lines. The results showed that several derivatives exhibited significant inhibitory effects, suggesting their potential use as therapeutic agents .

3.2. Case Study: Polymer Development

Another case study focused on utilizing this compound in the development of a new class of biodegradable polymers. The research highlighted how varying the reaction conditions and functional group modifications could lead to polymers with desirable degradation rates and mechanical properties suitable for medical applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistrySynthesis of SARMsHigh affinity for androgen receptors
Materials SciencePolymerizationDevelopment of novel polymers with tailored properties
NanomaterialsFabrication of enhanced compositesImproved mechanical and thermal properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of (4-Iodo-but-2-ynyloxy)-acetonitrile and related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol)
This compound C₆H₆INO Iodo, propargyl ether, nitrile Nitrile, alkyne, ether 235.03
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ Indolinone, hydroxyl, nitrile Nitrile, ketone, hydroxyl 188.19
2-(4-Benzoylphenyl)acetonitrile C₁₅H₁₁NO Benzophenone, nitrile Nitrile, ketone 221.26
4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-acetonitrile C₁₁H₆Cl₂N₂S Dichlorophenyl, thiazole, nitrile Nitrile, thiazole, chloro 285.15
(4-Methoxy-1H-indol-3-yl)acetonitrile C₁₁H₁₀N₂O Methoxyindole, nitrile Nitrile, indole, methoxy 186.21

Key Observations :

  • Electron Effects : The iodine atom in the target compound introduces polarizability and facilitates nucleophilic substitution, unlike chloro or methoxy groups in analogs (e.g., 4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-acetonitrile), which are less reactive in such reactions .
  • Steric Hindrance: The propargyl ether chain in the target compound may impose greater steric hindrance compared to planar aromatic systems (e.g., benzophenone in 2-(4-Benzoylphenyl)acetonitrile), affecting reaction kinetics .
Cross-Coupling Reactions
  • Target Compound : The iodine atom enables participation in Ullmann or Suzuki-Miyaura couplings, forming biaryl or alkyne-linked products. The nitrile group remains inert under these conditions, allowing selective modifications .
  • Comparison with Chloro Analogs : Chloro-substituted compounds (e.g., 4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-acetonitrile) require harsher conditions (e.g., Pd catalysts at elevated temperatures) for coupling, whereas iodo derivatives react more readily due to weaker C–I bonds .
Cyclization Reactions
  • Target Compound: The alkyne moiety can undergo cyclization with nitriles to form heterocycles (e.g., pyrazoles), similar to reactions involving 2-cyanoindoles (). However, iodine’s leaving-group ability may lead to byproducts unless carefully controlled .
  • Methoxyindole Derivatives : (4-Methoxy-1H-indol-3-yl)acetonitrile undergoes electrophilic substitution at the indole ring, whereas the target compound’s reactivity is dominated by its alkyne and iodine groups .

Q & A

Q. What are the recommended synthetic routes for (4-Iodo-but-2-ynyloxy)-acetonitrile, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer:

  • Nucleophilic Substitution: React propargyl alcohol derivatives with iodoacetonitrile (CAS 624-75-9) under alkaline conditions. Use acetonitrile as a solvent due to its high polarity and miscibility with organic intermediates .
  • Optimization: Employ a two-level factorial design (as in ) to test variables like temperature (e.g., 25–80°C), reaction time (1–24 hr), and molar ratios. Monitor byproducts via HPLC with a C18 column and acetonitrile/water gradients (70:30 to 90:10 v/v) .
  • Purification: Use flash chromatography with silica gel and ethyl acetate/hexane mixtures. Confirm purity via GC-FID (e.g., 0.9% NaCl matrix) or LC-MS .

Q. How can researchers safely handle this compound given its potential toxicity?

Methodological Answer:

  • PPE: Wear nitrile gloves (EN 374 certified), chemical goggles, and flame-resistant lab coats to prevent skin/eye contact and mitigate flammability risks (flash point <12.8°C) .
  • Ventilation: Use fume hoods with ≥100 fpm airflow to avoid inhalation (acute toxicity CL50: 6.02 mg/L in mice) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid water jets to prevent vapor dispersion .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column with acetonitrile/0.1% formic acid mobile phase. Optimize ESI parameters (e.g., capillary voltage: 3.5 kV, source temp: 150°C) for ionization efficiency .
  • GC-FID: Derivatize the compound with BSTFA to improve volatility. Set oven temperature to 50–250°C (ramp 10°C/min) and detector temperature to 300°C .
  • Validation: Assess linearity (R² >0.99), LOD (≤0.1 µg/mL), and recovery (≥90%) using spiked samples .

Advanced Research Questions

Q. How does the electron-withdrawing iodoalkynyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insight: The iodine atom acts as a leaving group in Sonogashira or Ullmann couplings. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity .
  • Experimental Validation: Perform reactions with Pd(PPh₃)₄/CuI catalysts in THF at 60°C. Monitor progress via <sup>1</sup>H NMR (disappearance of δ 3.2–3.5 ppm triplet for propargyl protons) .

Q. What are the degradation pathways of this compound under UV/advanced oxidation processes (AOPs)?

Methodological Answer:

  • AOP Setup: Use a VUV/PS system (254 nm, 15 W) with 1 mM persulfate. Analyze intermediates via FTIR (C≡N stretch at 2250 cm⁻¹) and IC for iodide/cyanide ions .
  • Kinetics: Fit pseudo-first-order models to degradation data (k ≈ 0.05–0.1 min⁻¹). Identify radical pathways (•OH/SO₄•⁻) using scavengers (e.g., tert-butanol) .

Q. Can this compound serve as a precursor for carbon-nitrogen nanomaterials?

Methodological Answer:

  • Synthesis Protocol: Mix with ferrocene (5 mg/mL in acetonitrile) and pyrolyze at 800–1000°C under Ar. Use TEM to confirm bamboo-like CNx nanotube morphology (N content: 5–10 at%) .
  • Characterization: Analyze crystallinity via XRD (2θ = 26° for graphite-like planes) and conductivity via four-probe measurements (10⁻²–10⁻³ S/cm) .

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